molecular formula C6H6N6O6 B127177 s-Triaminotrinitrobenzene CAS No. 3058-38-6

s-Triaminotrinitrobenzene

Cat. No. B127177
CAS RN: 3058-38-6
M. Wt: 258.15 g/mol
InChI Key: JDFUJAMTCCQARF-UHFFFAOYSA-N
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Patent
US07763753B1

Procedure details

One method of synthesizing TATB from phloroglucinol is described in GB 2355715. Phloroglucinol, also known as 1,3,5-trihydroxybenzene, is nitrated using sodium nitrite and nitric acid, forming trinitrophloroglucinol (“TNPG”), which is also known as 1,3,5-trihydroxy-2,4,6-trinitrobenzene. The nitric acid is added sequentially or in multiple additions. When cooled, a solid is produced, which is filtered, washed with 3 M hydrochloric acid (“HCl”), and dried, yielding a solid product that is a monohydrate of TNPG. The monohydrate of TNPG is a free-flowing solid. The TNPG is alkoxylated using a trialkyl orthoformate, such as trimethyl orthoformate, forming 1,3,5-trimethoxy-2,4,6-trinitrobenzene. Methanol and methyl formate are also formed and are removed by distillation. The solution of 1,3,5-trimethoxy-2,4,6-trinitrobenzene is concentrated, yielding 1,3,5-trimethoxy-2,4,6-trinitrobenzene as a solid, which is recrystallized from ethanol. The purified 1,3,5-trimethoxy-2,4,6-trinitrobenzene is then aminated using liquid ammonia or gaseous ammonia, filtered, washed with N-methylpyrrolidinone and methanol, and dried, yielding crystals of the TATB. To conduct the amination reaction, a solution of the 1,3,5-trimethoxy-2,4,6-trinitrobenzene is cooled to −10° C. and ammonia gas is introduced. If liquid ammonia is used, the animation reaction is conducted at room temperature and a pressure of 8-9 bar, or at atmospheric pressure and −33° C. If gaseous ammonia is used, the animation reaction is conducted at atmospheric pressure or at a pressure of 8-9 bar. At higher temperatures, the method is described as being less energy efficient. The TATB synthesis utilizes multiple drying and isolation acts to produce solid products of TNPG, TETNB, and TATB.
Name
1,3,5-trimethoxy-2,4,6-trinitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:8]([N+:9]([O-:11])=[O:10])=[C:7]([O:12]C)[C:6]([N+:14]([O-:16])=[O:15])=[C:5]([O:17]C)[C:4]=1[N+:19]([O-:21])=[O:20].N.[C:23]1([NH2:40])[C:28]([N+:29]([O-:31])=[O:30])=[C:27]([NH2:32])[C:26]([N+:33]([O-:35])=[O:34])=[C:25]([NH2:36])[C:24]=1[N+:37]([O-:39])=[O:38]>>[N+:9]([C:8]1[C:3]([OH:2])=[C:4]([N+:19]([O-:21])=[O:20])[C:5]([OH:17])=[C:6]([N+:14]([O-:16])=[O:15])[C:7]=1[OH:12])([O-:11])=[O:10].[C:23]1([NH2:40])[C:24]([N+:37]([O-:39])=[O:38])=[C:25]([NH2:36])[C:26]([N+:33]([O-:35])=[O:34])=[C:27]([NH2:32])[C:28]=1[N+:29]([O-:31])=[O:30]

Inputs

Step One
Name
1,3,5-trimethoxy-2,4,6-trinitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=C(C(=C1[N+](=O)[O-])OC)[N+](=O)[O-])OC)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is recrystallized from ethanol
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with N-methylpyrrolidinone and methanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
yielding crystals of the TATB
CUSTOM
Type
CUSTOM
Details
the amination reaction
CUSTOM
Type
CUSTOM
Details
the animation reaction
CUSTOM
Type
CUSTOM
Details
is conducted at room temperature
CUSTOM
Type
CUSTOM
Details
at atmospheric pressure and −33° C
CUSTOM
Type
CUSTOM
Details
the animation reaction
CUSTOM
Type
CUSTOM
Details
utilizes multiple drying

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-])O
Name
Type
product
Smiles
C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.